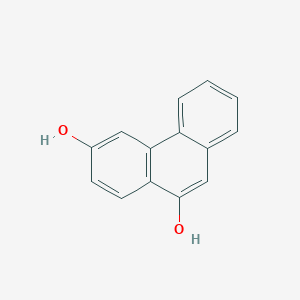

3,10-Phenanthrenediol

Description

Structure

3D Structure

Properties

CAS No. |

364080-31-9 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenanthrene-3,10-diol |

InChI |

InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |

InChI Key |

RLOFICMNIKWOKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3,10 Phenanthrenediol and Analogues

Classical and Historical Synthetic Routes to Dihydroxylated Phenanthrenes

The foundational methods for constructing the phenanthrene (B1679779) skeleton, while not always directly yielding dihydroxylated products, provide the essential framework upon which further functionalization can be built. Historically, the Haworth synthesis and the Bardhan-Sengupta phenanthrene synthesis have been cornerstone methods for creating the tricyclic phenanthrene system. researchgate.netcsjmu.ac.in

The Haworth synthesis typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride, followed by reduction and cyclization to form the phenanthrene core. csjmu.ac.in The Bardhan-Sengupta synthesis, on the other hand, utilizes a different approach involving the cyclization of a substituted cyclohexanol (B46403) derivative. researchgate.net While powerful for creating the basic phenanthrene structure, these methods often lack the regioselectivity needed to directly install hydroxyl groups at the 3 and 10 positions.

Historically, the introduction of hydroxyl groups onto a pre-formed phenanthrene ring was often achieved through harsh oxidation or sulfonation-fusion sequences, which could lead to a mixture of isomers and were often low-yielding. Another classical approach involves the reduction of phenanthrenequinones. For instance, 9,10-phenanthrenequinone can be reduced to 9,10-dihydroxyphenanthrene (B1203692). cymitquimica.com While this provides a route to a dihydroxylated phenanthrene, it is specific to the 9 and 10 positions. To achieve a 3,10-dihydroxylated pattern, a multi-step synthesis starting with appropriately substituted precursors would be necessary.

| Classical Synthesis Approaches | Description | Potential for 3,10-Phenanthrenediol Synthesis |

| Haworth Synthesis | Construction of the phenanthrene ring from naphthalene and succinic anhydride. csjmu.ac.in | Indirect; requires subsequent functionalization for hydroxylation. |

| Bardhan-Sengupta Synthesis | Formation of the phenanthrene skeleton via cyclization of a cyclohexanol derivative. researchgate.net | Indirect; regioselective introduction of hydroxyl groups is challenging. |

| Oxidation of Phenanthrene | Direct oxidation of the phenanthrene core to introduce hydroxyl groups. | Often lacks regioselectivity, leading to mixtures of isomers. |

| Reduction of Phenanthrenequinones | Reduction of a corresponding phenanthrenequinone (B147406) to a diol. | A viable route if a 3,10-phenanthrenequinone precursor is available. |

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards more efficient, selective, and environmentally benign methods. These advancements are particularly relevant for the synthesis of complex molecules like this compound.

Catalytic Strategies and Reaction Mechanisms for Phenanthrenediol Formation

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of functionalized aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the construction of the phenanthrene skeleton from smaller, functionalized precursors. researchgate.net For the synthesis of this compound, a strategy could involve the coupling of appropriately substituted boronic acids and aryl halides to build the phenanthrene core with the hydroxyl groups or their protected forms already in place.

Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach. researchgate.net A palladium-catalyzed domino sequence could potentially construct the 3,10-disubstituted phenanthrene framework in a single step from simple starting materials.

Furthermore, biomimetic approaches inspired by the enzymatic dihydroxylation of arenes are emerging. nih.govchinesechemsoc.orgresearchgate.net While often targeting vicinal diols, the development of catalysts that can mimic the action of dioxygenase enzymes could one day provide a direct route to dihydroxylated phenanthrenes with high selectivity. Iron catalysts have shown promise in the syn-dihydroxylation of naphthalenes, suggesting a potential future direction for phenanthrene dihydroxylation. nih.gov

Green chemistry principles are increasingly being integrated into synthetic design. This includes the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of energy-efficient reaction conditions. semanticscholar.orgrasayanjournal.co.injocpr.comindianchemicalsociety.com For the synthesis of this compound, this could involve using water or supercritical CO2 as solvents, employing recyclable catalysts, and utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.injocpr.com

Chemo- and Regioselective Synthesis of Phenanthrenediol Isomers

Achieving the desired 3,10-substitution pattern is a significant challenge due to the multiple reactive positions on the phenanthrene ring. Regioselectivity is therefore a critical consideration in the synthetic design. Modern synthetic methods offer greater control over the placement of functional groups.

One powerful strategy is the use of directing groups, which can guide the functionalization to a specific position on the aromatic ring. For example, a pre-existing functional group on a biphenyl (B1667301) precursor could direct a subsequent cyclization reaction to form the desired phenanthrene isomer.

The regioselective functionalization of the phenanthrene core itself is also an area of active research. For instance, electrophilic aromatic substitution reactions on phenanthrene can be influenced by the reaction conditions and the nature of the substituent already present on the ring. wikipedia.org By carefully controlling these factors, it may be possible to selectively introduce functional groups at the 3 and 10 positions.

The synthesis of specific isomers can also be achieved by starting with precursors where the desired substitution pattern is already established. For example, the synthesis of 3,4-dihydroxyphenanthrene has been reported starting from a pre-functionalized benzoate (B1203000) derivative. nih.gov A similar approach could be envisioned for this compound, where the key is the synthesis of a starting material with the correct arrangement of functional groups.

Precursor Chemistry and Advanced Synthetic Route Design for Phenanthrene Scaffold Functionalization

The synthesis of a complex molecule like this compound often relies heavily on the careful design and synthesis of advanced precursors. The use of protecting groups for the hydroxyl functionalities is a common and often necessary strategy. For example, methoxy (B1213986) groups are frequently used as they are stable to many reaction conditions and can be readily cleaved at a later stage to reveal the free hydroxyl groups.

A plausible synthetic route to this compound would likely involve the synthesis of 3,10-dimethoxyphenanthrene as a key intermediate. This could be achieved through a variety of methods, including the coupling of smaller, methoxy-substituted building blocks or the functionalization of a pre-formed phenanthrene core. Once the 3,10-dimethoxyphenanthrene is obtained, the final step would be a demethylation reaction, typically using a reagent such as boron tribromide (BBr3), to yield the target this compound.

Iii. Derivatization and Functionalization Strategies of 3,10 Phenanthrenediol

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl groups at the 3 and 10 positions are primary targets for functionalization through well-established reactions such as esterification and etherification. These transformations are crucial for altering the solubility, reactivity, and electronic characteristics of the molecule.

Esterification involves the reaction of the diol with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding diesters. chemguide.co.uk These reactions are typically catalyzed by an acid, such as concentrated sulfuric acid, or conducted in the presence of a base like pyridine (B92270) when using more reactive acylating agents. chemguide.co.ukmedcraveonline.com The choice of the carboxylic acid allows for the introduction of a vast array of functional groups, from simple alkyl chains to complex moieties, thereby fine-tuning the properties of the resulting derivative. The reaction of an alcohol with an acyl chloride is vigorous, producing an ester and hydrogen chloride. chemguide.co.uk Alternatively, acid anhydrides react more slowly, often requiring heat, to yield an ester and a carboxylic acid. chemguide.co.uk

Etherification, the formation of an ether linkage (C-O-C), is another key strategy. This is commonly achieved via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with an alkyl halide. For phenanthrene (B1679779) diols, related compounds like 3,6-dibromo-9,10-phenanthrenequinone have been reduced and subsequently alkylated using reagents like 1-bromodecane (B1670165) in the presence of potassium hydroxide (B78521) to yield dialkoxy derivatives. acs.org This demonstrates a viable pathway for converting the diol into ethers, which can enhance solubility in organic solvents and provide stable, protected hydroxyl functionalities for further reactions.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, heat | 3,10-Phenanthrenediyl diester |

| Acyl Chloride (R-COCl) | Pyridine or other base, room temp. | 3,10-Phenanthrenediyl diester | |

| Acid Anhydride ((RCO)₂O) | Gentle warming, optional catalyst | 3,10-Phenanthrenediyl diester | |

| Etherification | Alkyl Halide (R-X) | Strong base (e.g., KOH, NaH) | 3,10-Dialkoxyphenanthrene |

This table presents common reagents and conditions for the esterification and etherification of diols.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions Involving Phenanthrenediol Moieties

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, enabling the extension of the phenanthrene scaffold. eie.gr To make the phenanthrenediol amenable to these reactions, the hydroxyl groups are typically converted into more reactive leaving groups, such as triflates (-OTf) or halides (e.g., -Br, -I).

Carbon-Carbon Coupling:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst. eie.grmdpi.com Converting 3,10-phenanthrenediol to its ditriflate or dihalide derivative would allow for the introduction of aryl, heteroaryl, or alkyl groups at these positions. chiba-u.jp

Sonogashira Coupling: Widely used to form carbon-carbon triple bonds, this reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. eie.grnanochemres.org This strategy has been employed in the synthesis of phenanthrylene-butadiynylene macrocycles starting from a dibromophenanthrene derivative, highlighting its utility for creating extended conjugated systems. acs.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. eie.grespublisher.com It provides a means to append vinylic groups to the phenanthrene core.

Carbon-Heteroatom Coupling:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide or triflate with an amine. eie.gr It would allow for the direct attachment of primary or secondary amines to the 3 and 10 positions of a suitably activated phenanthrenediol derivative.

Ullmann Condensation: A classical method, often copper-catalyzed, for forming C-O, C-N, and C-S bonds. mdpi.com It can be used to couple the phenanthrene core with alcohols, amines, or thiols. Modern ligand-free protocols using CuI have been developed for efficient C-O and C-N cross-coupling. mdpi.com

| Coupling Reaction | Bond Formed | Typical Substrates | Catalyst System |

| Suzuki-Miyaura | C-C | Aryl-triflate/halide + Boronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), base |

| Sonogashira | C-C (alkyne) | Aryl-halide + Terminal alkyne | Pd complex, Cu(I) salt, base |

| Heck | C-C (alkene) | Aryl-halide + Alkene | Pd catalyst, base |

| Buchwald-Hartwig | C-N | Aryl-triflate/halide + Amine | Pd complex, base |

| Ullmann | C-O, C-N, C-S | Aryl-halide + Alcohol/Amine/Thiol | Cu catalyst, base |

This table summarizes key cross-coupling reactions applicable to functionalized phenanthrenediol derivatives.

Introduction of Diverse Functional Groups onto the Phenanthrene Core

Beyond modifying the hydroxyl groups, diverse functionalities can be introduced directly onto the aromatic rings of the phenanthrene core. This can be achieved either by building the phenanthrene from already functionalized precursors or by direct substitution on the pre-formed phenanthrene skeleton.

The oxidative photochemical cyclization of substituted stilbenes is a powerful method for preparing phenanthrenes with a wide variety of pre-installed functional groups. academie-sciences.fr This approach offers precise control over the substitution pattern.

Alternatively, direct electrophilic aromatic substitution reactions can be performed on the phenanthrene ring system, although this can lead to mixtures of isomers. academie-sciences.frwikipedia.org The directing influence of the two hydroxyl (or alkoxy) groups at the 3 and 10 positions, which are electron-donating and ortho-, para-directing, would strongly influence the position of incoming electrophiles. Common electrophilic substitutions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or N-bromosuccinimide.

Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). wikipedia.org

The most versatile method for introducing a wide range of functional groups remains the use of cross-coupling reactions as described in section 3.2. By converting the hydroxyl groups to halides or triflates, a vast library of functionalities—including cyano, carboxyl, and complex heterocyclic moieties—can be precisely installed. eie.gracademie-sciences.fr

Synthesis of Advanced Polymeric and Supramolecular Structures Incorporating this compound Units

The rigid, planar, and functionalizable nature of this compound makes it an excellent building block for the construction of advanced materials, including polymers and supramolecular assemblies. nih.gov

Polymeric Structures: this compound derivatives can be incorporated into polymers through various polymerization techniques. Cross-coupling reactions are particularly suitable for creating conjugated polymers where the phenanthrene unit is part of the polymer backbone. For instance, an indirect synthesis route has been developed to create poly(9,10-phenanthrenequinone) (PFQ) via a cross-coupling polymerization, where the quinone groups were protected prior to polymerization. acs.org A similar strategy could be applied to a dihalo-3,10-dialkoxyphenanthrene monomer to produce conjugated polymers with phenanthrene units. Hypercrosslinked polymers (HCPs), known for their high surface area and stability, have been synthesized from phenanthrenequinone (B147406) using Friedel-Crafts alkylation, demonstrating another route to porous polymeric materials based on the phenanthrene core. swan.ac.uk

Supramolecular Structures: Supramolecular chemistry relies on non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to direct the self-assembly of molecules into well-defined, higher-order structures. mdpi.comuq.edu.au The extended π-system of the phenanthrene core makes it prone to π-π stacking interactions, a key driving force for self-assembly.

Nanostructures: V-shaped molecules containing phenazine (B1670421) units (derived from 9,10-phenanthrenequinone) have been shown to self-assemble in aqueous solutions into ordered aggregates like nanoribbons and vesicles. mdpi.com Similarly, DNA oligomers modified with phenanthrene have been assembled into light-harvesting nanospheres. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: By functionalizing the this compound with appropriate linker groups (e.g., carboxylates, pyridyls), it can be used as a strut in the construction of MOFs or extended coordination polymers. uq.edu.au These materials have potential applications in gas storage and catalysis. uq.edu.au The modular nature of these systems allows for the creation of robust structures with tunable properties for therapy and imaging. nih.gov

| Structure Type | Synthetic Strategy | Key Monomer/Building Block | Driving Force / Linkage |

| Conjugated Polymer | Cross-coupling polymerization (e.g., Suzuki, Stille) | Dihalo-dialkoxyphenanthrene | Covalent (C-C bonds) |

| Hypercrosslinked Polymer | Friedel-Crafts alkylation | Phenanthrene derivative + crosslinker | Covalent (alkyl bridges) |

| Self-Assembled Nanostructure | Spontaneous assembly in solution | Amphiphilic phenanthrene derivative | Non-covalent (π-π stacking, hydrophobic effects) |

| Coordination Polymer/MOF | Coordination-driven self-assembly | Phenanthrene derivative with linker groups | Metal-ligand coordination bonds |

This table outlines strategies for incorporating this compound units into advanced materials.

Iv. Reactivity and Mechanistic Investigations of 3,10 Phenanthrenediol

Electrophilic Aromatic Substitution Pathways of Phenanthrenediols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism where a nucleophilic aromatic ring attacks an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The hydroxyl (-OH) groups on the phenanthrene (B1679779) ring are strong activating groups and are ortho-, para-directing. quora.comquora.compharmaguideline.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system via resonance, which stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions relative to the hydroxyl group. quora.comlibguides.com

In 3,10-phenanthrenediol, the two hydroxyl groups work in concert to influence the positions of incoming electrophiles. Based on the established principles of electrophilic substitution on substituted benzene (B151609) rings, the directing effects of multiple substituents are generally additive. msu.edu For this compound, the positions ortho and para to each hydroxyl group are activated. Specifically:

The -OH at C3 activates positions C2, C4 (ortho) and C1 (para, relative to the adjacent ring).

The -OH at C10 activates positions C9 (ortho) and C5, C8 (para, relative to the adjacent rings).

The combination of these effects leads to a high electron density at specific carbons, making them preferential sites for substitution. The most likely positions for electrophilic attack would be C2, C4, and C9, with steric hindrance playing a role in the final product distribution. msu.edu While specific studies on this compound are limited, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to follow these pathways. wikipedia.org

Nucleophilic Reactions and Transformations

The hydroxyl groups of this compound can act as nucleophiles, participating in reactions such as etherification and esterification. A common method for ether synthesis is the Williamson synthesis, where an alkoxide, formed by deprotonating the alcohol, reacts with a primary haloalkane. libretexts.org For this compound, this would involve a two-step process to form di-ethers.

A related procedure has been documented for the synthesis of 9,10-dimethoxyphenanthrene (B3237640) from its corresponding quinone. The process involves reduction of 9,10-phenanthrenequinone with sodium dithionite (B78146) to form the 9,10-dihydroxyphenanthrene (B1203692) intermediate, which is then methylated in situ using dimethyl sulfate (B86663) under basic conditions. orgsyn.org This demonstrates the nucleophilic character of the hydroxyl groups in phenanthrenediols.

Table 1: Synthesis of 9,10-Dimethoxyphenanthrene via Nucleophilic Reaction of the Diol Intermediate

| Step | Reagents | Function | Product |

|---|---|---|---|

| 1. Reduction | 9,10-Phenanthrenequinone, Sodium dithionite (Na₂S₂O₄), Water | Reduction of quinone to diol | 9,10-Dihydroxyphenanthrene |

| 2. Etherification | Dimethyl sulfate, Sodium hydroxide (B78521) | Nucleophilic substitution (methylation) | 9,10-Dimethoxyphenanthrene |

Data derived from an analogous synthesis procedure. orgsyn.org

Furthermore, the oxidized form of the diol, a quinone, is susceptible to nucleophilic addition. For instance, 9,10-phenanthrenequinone undergoes organocatalyzed Friedel-Crafts reactions with indoles, where the indole (B1671886) acts as a nucleophile attacking one of the carbonyl carbons. nih.gov This reaction leads to the formation of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives, highlighting the reactivity of the quinone-diol system with nucleophiles. nih.gov

Redox Chemistry and Electrochemical Behavior of Phenanthrenediols

Redox reactions are central to the chemistry of phenanthrenediols, which exist in a redox equilibrium with their corresponding phenanthrenequinones. ncert.nic.inwikipedia.orglibretexts.org The oxidation of a diol like this compound yields the corresponding 3,10-phenanthrenequinone, while the reduction of the quinone regenerates the diol.

The oxidation can be achieved using various oxidizing agents. smolecule.com Conversely, the reduction of the quinone to the diol is a key transformation. For example, the photoreduction of 9,10-phenanthrenequinone in 2-propanol cleanly yields 9,10-phenanthrenediol and acetone. acs.org This redox cycling is significant in environmental and biological contexts, as the semiquinone radical intermediate can react with molecular oxygen to produce reactive oxygen species (ROS). smolecule.com

Electrochemical methods are powerful tools for studying this redox behavior. awa.asn.auaxinewater.com Techniques like cyclic voltammetry can be used to investigate the electron transfer processes and determine the redox potentials of the diol/quinone couple. rsc.org Studies on related o-benzoquinones have utilized electrochemical methods to characterize their properties. colab.ws The electrochemical oxidation process transforms organic contaminants into less harmful substances through electron transfer at electrode surfaces. awa.asn.aumdpi.com The redox potential of the system is a critical factor governing the equilibrium and reactivity. researchgate.net

Table 2: Key Redox Transformations of the Phenanthrenediol/Quinone System

| Transformation | Reactant | Product | Conditions/Reagents | Reference |

|---|---|---|---|---|

| Oxidation | 9,10-Dihydroxyphenanthrene | 9,10-Phenanthrenequinone | Air oxidation | rsc.org |

| Reduction | 9,10-Phenanthrenequinone | 9,10-Dihydroxyphenanthrene | 2-Propanol, UV light | acs.org |

| Reduction | 9,10-Phenanthrenequinone | 9,10-Dihydroxyphenanthrene | Sodium dithionite | orgsyn.org |

Data based on the 9,10-isomer, which is analogous to the 3,10-isomer.

Photochemical and Photoreductive Transformations

The phenanthrene moiety is photoactive, and its derivatives undergo various light-induced transformations. A significant photochemical reaction is the photoreduction of phenanthrenequinones to their corresponding diols. The irradiation of 9,10-phenanthrenequinone (PQ) in hydrogen-donating solvents like 2-propanol or ethanol (B145695) leads to the formation of 9,10-dihydroxyphenanthrene (a diol). acs.orgjcu.edu.au This reaction is believed to proceed via the triplet excited state of the quinone, which abstracts a hydrogen atom from the solvent to form a semiquinone radical. acs.orgresearchgate.net

In addition to simple reduction, photochemical reactions of PQ can yield other products. When irradiated with glyoxals, PQ forms monoesters of 9,10-dihydroxyphenanthrene. oup.com The photochemical reaction of PQ with benzene can afford the monophenyl ether of 9,10-dihydroxyphenanthrene. researchgate.netepa.gov Dihydroxystilbenes, which contain a similar structural motif, can also be photochemically cyclized to form dihydroxyphenanthrenes. ethernet.edu.et These reactions highlight the versatility of photochemical methods in transforming and functionalizing the phenanthrene core, with the diol often being a key intermediate or product.

The efficiency of these photoreactions, often characterized by the quantum yield, depends on factors such as the solvent, the presence of reactants, and the wavelength of light used. epa.gov For example, the photoreduction of PQ is efficient, with quantum yields for the disappearance of the quinone being greater than unity in some cases, suggesting a chain reaction mechanism. acs.org

Reaction Kinetics and Thermodynamic Considerations for Phenanthrenediol Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations, while thermodynamics determines the position of equilibrium and the spontaneity of a reaction. iaea.orgscispace.com

For the redox reactions of phenanthrenediols, both aspects are crucial. The oxidation of phenanthrene to its quinone and further to diphenic acid has been the subject of kinetic studies. jmest.orgjournalcjast.com These studies often involve determining reaction orders, rate constants, and activation energies, which are essential for optimizing reaction conditions. jmest.org For example, the kinetics of phenanthrene oxidation by TBHP with a MoO₂(acac)₂ catalyst were investigated to find optimal reaction times and reagent ratios. journalcjast.com

Thermodynamically, the oxidation of the diol to the quinone is often a favorable process, particularly in the presence of oxygen. rsc.org Conversely, the reduction of the quinone requires an input of energy, either from a chemical reductant or through photochemistry. orgsyn.orgacs.org The Gibbs free energy change (ΔG) for a reaction indicates its spontaneity; a negative ΔG favors product formation. nih.govresearchgate.net For redox reactions, the difference in redox potentials between the oxidizing and reducing agents determines the thermodynamic driving force.

V. Advanced Spectroscopic and Analytical Methodologies Applied to 3,10 Phenanthrenediol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Principles

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. Nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can cause these nuclei to transition from the lower to the higher energy state, a phenomenon known as resonance.

The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ). This allows chemists to distinguish between different atoms within a molecule. For 3,10-Phenanthrenediol, ¹H NMR would provide information on the number and connectivity of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton.

Advanced 2D NMR techniques are crucial for assembling the complete molecular structure:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between ¹H and ¹³C atoms over two or three bonds, which is vital for connecting different fragments of the molecule.

| Proton Position | Chemical Shift (ppm) |

|---|---|

| H-1, H-8 | 8.68 |

| H-2, H-7 | 7.64 |

| H-3, H-6 | 7.88 |

| H-4, H-5 | 7.73 |

| H-9, H-10 | 7.93 |

Note: Data is for the parent phenanthrene molecule and serves as an illustrative example. The presence of hydroxyl groups at the 3 and 10 positions would significantly alter these chemical shifts.

Mass Spectrometry Techniques for Molecular and Fragment Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

In a typical mass spectrometer, a sample is first ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to deduce the elemental formula of the parent ion. For this compound (C₁₄H₁₀O₂), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific m/z, fragmenting it through collision with an inert gas, and then analyzing the masses of the resulting fragments. This provides valuable information about the molecule's structure. For instance, the fragmentation of a dihydroxyphenanthrene might involve the loss of water (H₂O) or carbon monoxide (CO) molecules.

The table below shows predicted m/z values for potential adducts of 9,10-Phenanthrenediol, a closely related isomer, illustrating the type of data generated in an MS experiment. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 211.07536 |

| [M+Na]⁺ | 233.05730 |

| [M-H]⁻ | 209.06080 |

| [M+NH₄]⁺ | 228.10190 |

| [M+K]⁺ | 249.03124 |

X-ray Crystallography for Solid-State Structural Analysis Methodologies

The methodology involves several key steps:

Crystallization : A high-quality single crystal of the compound must be grown. This is often the most challenging step.

Data Collection : The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots.

Structure Solution and Refinement : The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms, the planarity of the phenanthrene core, and the orientation of the hydroxyl groups. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

| Crystal System | Axes Lengths | Angles Between Axes |

|---|---|---|

| Cubic | a = b = c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Trigonal | a = b = c | α = β = γ ≠ 90° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis Principles

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. Covalent bonds can vibrate in various ways, including stretching and bending. The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the energies of these vibrations.

Infrared (IR) Spectroscopy : A molecule absorbs IR radiation if the vibration causes a change in the molecule's dipole moment. The resulting spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy : This technique involves irradiating a sample with a monochromatic laser. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). A vibration is Raman-active if it causes a change in the polarizability of the molecule.

For this compound, IR and Raman spectroscopy are excellent for identifying functional groups. The hydroxyl (-OH) groups would give rise to characteristic stretching vibrations. The aromatic C-H and C=C bonds of the phenanthrene ring system also produce distinct signals. These two techniques are often complementary; some vibrations may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | Bending (Out-of-plane) | 675 - 900 | Strong |

Advanced Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry is a hybrid technique that combines spectroscopy and electrochemistry to provide real-time spectroscopic characterization of electrochemically generated species. rsc.org This method allows for the simultaneous measurement of electrochemical data (like current and potential) and spectroscopic data (like UV-Vis or IR spectra) in a single experiment. palmsens.com

The principle involves performing an electrochemical experiment (e.g., cyclic voltammetry) in a specially designed cell that allows a light beam to pass through the solution adjacent to the electrode surface. As the potential is swept and the redox state of the analyte changes, the corresponding changes in its absorption spectrum are recorded.

For this compound, the hydroxyl groups can be oxidized. Spectroelectrochemistry would be invaluable for studying the redox mechanism. It could be used to:

Identify the oxidation products (e.g., semiquinones, quinones) by observing their unique electronic absorption spectra.

Determine the stability of these electrochemically generated species.

Study the kinetics of electron transfer and any coupled chemical reactions.

This provides a much more complete picture of the redox behavior than either technique could alone.

UV-Vis Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For organic molecules with π-systems, the most common transitions are π → π*.

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters. The λ_max is related to the energy gap between the ground and excited states, while ε is a measure of the probability of the electronic transition.

The phenanthrene core of this compound is a conjugated π-system, which is expected to absorb strongly in the UV region. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. The hydroxyl groups, acting as auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent phenanthrene molecule. libretexts.org

| Electronic Transition | Typical Wavelength Range (nm) | Example Chromophore |

|---|---|---|

| σ → σ | < 150 | C-C, C-H |

| n → σ | 150 - 250 | C-O, C-N |

| π → π | 200 - 500 | C=C, C=O, Aromatic rings |

| n → π | 250 - 600 | C=O, C=N |

Vi. Theoretical and Computational Chemistry Investigations of 3,10 Phenanthrenediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No specific quantum chemical calculations detailing the electronic structure or predicting the reactivity of 3,10-Phenanthrenediol have been published. While researchers have applied these methods to other phenanthrene (B1679779) derivatives to understand their properties, this particular isomer has not been a subject of such focused investigation.

Density Functional Theory (DFT) Applications in Phenanthrenediol Studies

Density Functional Theory (DFT) is a powerful tool used to study the electronic properties of many phenanthrene-based compounds, including derivatives for organic electronics and phenanthrene quinones. mjcce.org.mkunimelb.edu.auresearchgate.net For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate phenanthrene derivatives for potential use in organic solar cells. mjcce.org.mk Similarly, DFT has been employed to understand the redox mechanisms of poly(phenanthrene quinone) in battery cathodes and to analyze the instability of phenanthrene-4,5-quinone by revealing its low triplet energy. However, a direct application of DFT methods to elucidate the specific electronic characteristics of this compound is not documented.

Ab Initio Methods in Phenanthrenediol Research

There is no available research that employs ab initio methods for the study of this compound. These higher-level computational methods, while powerful, have not yet been applied to this specific molecule according to published literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics (MD) simulations focused on this compound yielded no results. Such studies would be invaluable for understanding its conformational flexibility, solvent interactions, and how it might interact with biological macromolecules or materials surfaces, but this area remains uninvestigated.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational studies have been performed to analyze the reaction pathways of phenanthrene itself, such as its oxidation mechanisms. However, there are no published computational analyses of the reaction pathways involving the formation, degradation, or specific reactions of this compound.

Structure-Reactivity Relationship Modeling

While structure-reactivity relationship models have been developed for classes of phenanthrene compounds, such as halogenated derivatives or quinones, no such models specifically include or focus on this compound.

Vii. Advanced Applications of 3,10 Phenanthrenediol and Its Derivatives in Materials Science and Technology

Optoelectronic Material Development

The extended π-conjugated system of phenanthrene (B1679779) is a fundamental feature that underpins its utility in optoelectronic devices. The introduction of substituents, such as hydroxyl groups, can further tune the electronic energy levels, leading to desirable emissive and charge-transport properties.

Phenanthrene and its derivatives are known for their luminescence. nih.gov While specific data on the fluorescent and phosphorescent properties of 3,10-phenanthrenediol are not extensively detailed in the available literature, the photophysical properties of the closely related 9,10-phenanthrenequinone and other substituted phenanthrenes provide valuable insights.

9,10-phenanthrenequinone (PQ), a derivative of phenanthrene, exhibits interesting photophysical properties due to a very small singlet-triplet energy gap. researchgate.net This characteristic is advantageous for promoting intersystem crossing, a key process for phosphorescence. The emitting state in PQ is a triplet n-π* state, and it is an effective unit for constructing organic phosphorescent materials. researchgate.net Studies on substituted 9,10-phenanthrenequinones have shown that both singlet and triplet energies can be influenced by the presence of electron-donating or electron-withdrawing groups. nih.gov For instance, electron-donating groups tend to increase both the singlet and triplet energies. nih.gov This suggests that the hydroxyl groups in this compound, being electron-donating, could potentially modulate its emission wavelengths.

Furthermore, polymers based on the phenanthrene structure, such as poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), have been synthesized and shown to exhibit a photoluminescence maximum at 381 nm with a broad spectrum. nih.gov This polymer has demonstrated smooth energy transfer when doped with green, red, and yellow emitters, highlighting the potential of the phenanthrene core in host materials for polymer light-emitting diodes (PLEDs). nih.gov

Derivatives of phenanthro[9,10-d]imidazole have also been synthesized and shown to be luminescent in both solution and solid-state, emitting blue light with photoluminescence quantum yields ranging from 12% to 23% in film form. researchgate.net These findings collectively suggest that the phenanthrene scaffold, and by extension this compound, holds promise for the development of novel fluorescent and phosphorescent emitters for organic light-emitting diodes (OLEDs).

Organic semiconductors are the cornerstone of flexible and printed electronics. researchgate.net The ability of organic molecules to transport charge is intrinsically linked to their molecular structure and intermolecular packing. Polycyclic aromatic hydrocarbons, including phenanthrene, are a well-established class of organic semiconductors.

While direct studies on the semiconductor properties of this compound are limited, the potential can be inferred from related compounds. The inherent π-conjugation in the phenanthrene core provides the necessary electronic orbitals for charge delocalization and transport. The introduction of hydroxyl groups could influence the material's semiconductor performance in several ways. The polar hydroxyl groups might affect the molecular packing in the solid state, which is a critical factor for efficient charge hopping between adjacent molecules. Additionally, these groups can alter the ionization potential and electron affinity of the molecule, thereby tuning its behavior as a p-type or n-type semiconductor.

Research into functionalized phenanthrene derivatives for organic electronics is an active area. For instance, specific phenanthrene compounds have been investigated for their use in organic electronic devices, indicating the relevance of this molecular framework in the field. nih.gov

Chemical Sensor Development and Sensing Mechanisms

The development of chemical sensors that are highly sensitive and selective is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The phenanthrenequinone (B147406) moiety has been successfully utilized in the development of electrochemical sensors.

A notable example is the use of phenanthrenequinone-modified electrodes for the detection of aromatic ureas. nih.gov In this system, the phenanthrenequinone acts as a redox-dependent receptor. The sensing mechanism is based on the strong hydrogen bonding interaction between the radical anion of phenanthrenequinone and the urea molecule. nih.gov This interaction leads to a significant positive shift in the half-wave potential (E1/2) of the phenanthrenequinone redox couple, which can be measured electrochemically. nih.gov This sensor demonstrates selectivity for aromatic ureas over nonaromatic ureas and other compounds containing N-H and O-H bonds. nih.gov

The presence of hydroxyl groups in this compound offers intriguing possibilities for sensor design. These hydroxyl groups can act as hydrogen bond donors, enabling the specific recognition of analytes that are hydrogen bond acceptors. Furthermore, the diol functionality could be used to chelate metal ions, forming the basis for a colorimetric or fluorescent sensor for specific metal detection. The change in the photophysical properties of the this compound upon binding to an analyte would be the signaling mechanism.

Catalysis and Ligand Design for Metal Complexes

The rigid, planar structure of the phenanthrene core and the potential for functionalization make its derivatives attractive for applications in catalysis and coordination chemistry.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net 9,10-Phenanthrenequinone (PQ), a close derivative of this compound, has been identified as an inexpensive and effective organophotoredox catalyst. researchgate.netresearchgate.net

PQ can be excited by visible light to a long-lived triplet state, which is a strong oxidant capable of initiating chemical reactions through single-electron transfer (SET) or hydrogen atom transfer (HAT). mdpi.comacs.org For example, excited PQ has been used to catalyze the Friedel-Crafts reaction of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles, and the acylation of arenes with aldehydes. researchgate.net In the latter case, the reaction is initiated by a PQ-catalyzed hydrogen atom transfer from the aldehyde. researchgate.net

Furthermore, a derivative of PQ, 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3), has been shown to be a strong HAT catalyst for the C-H activation of secondary alcohols. nih.gov This same catalyst, upon excitation with visible light, can also activate N-H bonds to generate nitrogen-centered aminyl radicals, which can then undergo cyclization to form valuable heterocyclic compounds like indoles. nih.gov

The hydroxyl groups in this compound would likely influence its properties as a photoredox catalyst. These electron-donating groups could alter the redox potentials of the excited state, potentially tuning its reactivity and selectivity for different substrates.

The phenanthrene framework can be incorporated into ligands for the coordination of transition metals. The resulting metal complexes can have interesting catalytic, photophysical, and electronic properties. While 1,10-phenanthroline is a more common phenanthrene-based ligand, the diol functionality of this compound offers a different mode of coordination. acs.org

The two hydroxyl groups in this compound can act as a bidentate ligand, binding to a metal center through the oxygen atoms to form a chelate ring. The stability and properties of such a complex would depend on the nature of the metal ion and the geometry of the coordination sphere.

Derivatives of 9,10-phenanthrenequinone have been shown to form a variety of molecular complexes with metal halides, such as those of zinc, cadmium, mercury, and indium. mdpi.com The stoichiometry and structure of these complexes are dependent on the specific metal halide used. mdpi.com For example, with ZnI2, mononuclear complexes are formed, while with CdI2, a 1D-coordination polymer is produced. mdpi.com

Supramolecular Assemblies and Nanostructured Materials

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and a key driver in the creation of nanostructured materials. This compound and its derivatives are promising candidates for the construction of such assemblies due to the interplay of hydrogen bonding and π-π stacking interactions.

The hydroxyl groups at the 3 and 10 positions of the phenanthrene skeleton are pivotal in directing the self-assembly process. These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of intricate and robust networks. This directional nature of hydrogen bonding allows for a high degree of control over the resulting supramolecular architecture.

Derivatives of phenanthrene have been successfully incorporated into more complex supramolecular systems, such as DNA-based nanostructures. In these examples, phenanthrene units, acting as hydrophobic "sticky ends," drive the self-assembly of DNA conjugates into nanospheres. rsc.org These organized assemblies have demonstrated capabilities as light-harvesting antennas, showcasing the potential for creating functional nanomaterials. rsc.org While these studies have often utilized other isomers or derivatives, the principles of hydrophobic and π-π interactions are directly applicable to this compound.

The table below illustrates the types of supramolecular structures that can be formed from phenanthrene derivatives and the key interactions that govern their assembly.

| Derivative Type | Supramolecular Structure | Primary Driving Interactions | Potential Applications |

| Phenanthrene-DNA Conjugates | Nanospheres | Hydrophobic Interactions, π-π Stacking | Light-Harvesting Systems, Nanosensors |

| Phenanthrene-based Liquid Crystals | Columnar or Smectic Phases | π-π Stacking, van der Waals Forces | Organic Electronics, Displays |

| Phenanthrene Diol Co-crystals | Crystalline Networks | Hydrogen Bonding, π-π Stacking | Crystal Engineering, Functional Solids |

This table presents a summary of potential supramolecular assemblies based on phenanthrene derivatives. Specific experimental data for this compound in all these applications is an active area of research.

Surface Functionalization and Interface Chemistry

The modification of surfaces to impart specific chemical, physical, or biological properties is a cornerstone of modern materials science. The hydroxyl groups of this compound provide reactive sites for grafting the molecule onto a variety of substrates, thereby altering the surface energy, wettability, and chemical reactivity of the material.

One of the most promising avenues for the application of this compound in this area is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate. While much of the research in this area has focused on alkanethiols on gold surfaces, the principles can be extended to other functional groups and substrates. The diol functionality of this compound could potentially be used to anchor the molecule to metal oxide surfaces, such as silica or alumina, through the formation of covalent or hydrogen bonds.

The phenanthrene core of the molecule would then form a well-defined organic layer at the interface, which could be further modified to create surfaces with tailored properties. For example, the exposed aromatic surface could be used to control the alignment of liquid crystals or to create a template for the growth of other organic thin films.

The table below outlines the potential for this compound in surface functionalization, drawing on established principles of interface chemistry.

| Substrate | Potential Binding Mechanism | Resulting Surface Properties | Potential Applications |

| Silicon Dioxide (Silica) | Covalent Si-O-C bonds, Hydrogen Bonding | Altered Wettability, Platform for further functionalization | Biosensors, Chromatography |

| Metal Oxides (e.g., Al2O3, TiO2) | Covalent M-O-C bonds, Hydrogen Bonding | Corrosion Resistance, Modified Electronic Properties | Catalysis, Electronic Devices |

| Gold | Thiol-derivatized Phenanthrenediol | Ordered Monolayer Formation | Molecular Electronics, Sensing |

This table illustrates the prospective applications of this compound in surface functionalization based on the known reactivity of diol compounds and the principles of self-assembled monolayers. Further research is needed to fully realize these applications.

Viii. Environmental and Biological Transformation Pathways of Phenanthrenediols

Microbial Degradation Mechanisms and Pathways

The microbial breakdown of phenanthrene (B1679779) is a key process in its environmental degradation, with bacteria and fungi playing significant roles. This process often initiates with the oxidation of the phenanthrene molecule, leading to the formation of dihydroxylated intermediates, such as phenanthrenediols.

Bacteria primarily degrade phenanthrene through the action of dioxygenase enzymes. nih.govmdpi.com These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. For instance, the initial enzymatic attack by phenanthrene dioxygenase can occur at the C1, C2 and C3, C4 positions, yielding cis-1,2-dihydroxy-1,2-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene, respectively. nih.govmdpi.com The latter is often the major isomer. nih.gov Subsequent dehydrogenation leads to the formation of the corresponding diols.

The degradation pathways can diverge from here. For example, in many Pseudomonas species, the pathway proceeds through 1-hydroxy-2-naphthoic acid. frontiersin.org This intermediate can then be metabolized via either the 'phthalic acid' pathway or the 'naphthalene' pathway. frontiersin.orgresearchgate.net Genera such as Aeromonas, Alcaligenes, Bacillus, and Micrococcus are known to utilize the phthalic acid route. frontiersin.org Some bacterial strains, like Stenotrophomonas maltophilia C6, exhibit remarkable versatility by initiating degradation at the 1,2-, 3,4-, and 9,10-carbon positions. ccsenet.org

The genetic basis for these degradation capabilities often lies in specific gene clusters. For example, Mycobacterium sp. TJFP1 possesses phd and nid gene clusters that encode for enzymes involved in PAH metabolism, directing phenanthrene degradation through the phthalic acid pathway. mdpi.com Similarly, the genome of Sphingobium xenophagum D43FB contains several operons encoding for aromatic ring dioxygenases and other enzymes required for PAH degradation. frontiersin.org

Fungi employ a different enzymatic toolkit for phenanthrene degradation, often involving cytochrome P450 monooxygenases and extracellular ligninolytic enzymes like manganese peroxidase (MnP) and laccase. biorxiv.orgepa.gov Unlike the specific action of bacterial dioxygenases, these fungal enzymes have broader substrate specificity. biorxiv.org

White-rot fungi, such as Phanerodontia chrysosporium (formerly Phanerochaete chrysosporium), can oxidize phenanthrene to phenanthrene-9,10-quinone, which is then cleaved to form 2,2'-diphenic acid. mdpi.com This fungus can also produce various monohydroxylated and dihydroxylated products. mdpi.com The white-rot fungus Pleurotus ostreatus utilizes a cytochrome P-450 monooxygenase and an epoxide hydrolase for the initial oxidation of phenanthrene to phenanthrene trans-9,10-dihydrodiol. univie.ac.atacs.org

Table 1: Key Microbial Genera and Their Role in Phenanthrene Degradation

| Microbial Genus | Type | Key Enzymes/Pathways | Notable Characteristics | References |

|---|---|---|---|---|

| Pseudomonas | Bacterium | Dioxygenases, Phthalic acid pathway, Naphthalene (B1677914) pathway | Versatile degrader, often used in bioremediation studies. | biorxiv.org, frontiersin.org, mdpi.com |

| Mycobacterium | Bacterium | Dioxygenases, Phthalic acid pathway | Can utilize phenanthrene as a sole carbon source and are important in soil environments. | mdpi.com, mdpi.com |

| Sphingomonas | Bacterium | Dioxygenases, Aromatic ring-hydroxylating dioxygenase | Known for its ability to degrade a variety of aromatic compounds. | biorxiv.org, frontiersin.org |

| Rhodococcus | Bacterium | Wide range of enzymes for hydrocarbon degradation | Possesses remarkable bioremediation potential for various pollutants, including PAHs. | biorxiv.org |

| Phanerodontia | Fungus | Cytochrome P450 monooxygenases, Manganese peroxidase (MnP) | A well-studied white-rot fungus capable of degrading lignin (B12514952) and various pollutants. | mdpi.com |

| Pleurotus | Fungus | Cytochrome P-450 monooxygenase, Epoxide hydrolase | A white-rot fungus that initiates phenanthrene degradation to a trans-dihydrodiol. | univie.ac.at, acs.org |

| Aspergillus | Fungus | Extracellular enzymes | Can work synergistically with bacteria to enhance phenanthrene degradation. | biorxiv.org |

| Stenotrophomonas | Bacterium | Dioxygenases (1,2-, 3,4-, and 9,10-C) | Demonstrates multiple initial attack sites on the phenanthrene molecule. | ccsenet.org |

Photodegradation Processes in Environmental Systems

Photodegradation, or photolysis, is another significant pathway for the transformation of PAHs, including phenanthrene and its diol derivatives, in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process can occur through direct or indirect mechanisms.

Direct photolysis involves the absorption of light by the PAH molecule itself, leading to its excitation and subsequent chemical transformation. Indirect photolysis, on the other hand, is mediated by other substances in the environment that absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.net These ROS then react with and degrade the PAH. In natural waters, indirect photolysis is often the more dominant process for PAH degradation. who.int

The rate of photodegradation is influenced by several environmental factors. The presence of humic acids in water can decrease the photolysis rate of phenanthrene by competing for light. researchgate.net The photodegradation of phenanthrene can lead to the formation of various products, including 9,10-phenanthrenequinone, which has been identified as a major and potentially more toxic product than the parent compound. researchgate.netccsenet.orgmdpi.com The use of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly enhance the photodegradation of phenanthrene under UV or visible light irradiation. mdpi.comfunctmaterials.org.ua These semiconductor materials generate electron-hole pairs upon illumination, which in turn produce highly reactive species that can break down the PAH molecule. mdpi.com

While specific studies on the photodegradation of 3,10-phenanthrenediol are limited, it is expected that as a hydroxylated derivative of phenanthrene, it would also be susceptible to photochemical transformation, potentially at a different rate and yielding different byproducts than phenanthrene itself. The presence of hydroxyl groups can alter the electronic properties of the molecule, affecting its light absorption and reactivity with photochemically generated species.

Bioremediation Potential of Phenanthrenediol Compounds

The formation of phenanthrenediols is a critical step in the bioremediation of phenanthrene-contaminated environments. Bioremediation strategies, such as bioaugmentation (introducing specific microorganisms) and biostimulation (enhancing the activity of indigenous microbes), leverage the metabolic capabilities of bacteria and fungi to break down PAHs into less harmful substances. mdpi.commdpi.com

Microorganisms capable of degrading phenanthrene, and thus producing and further metabolizing phenanthrenediols, are considered to have high bioremediation potential. nih.govfrontiersin.orgbiorxiv.org For example, strains of Pseudomonas, Mycobacterium, and Sphingomonas are frequently isolated from contaminated sites and studied for their ability to clean up PAHs. frontiersin.orgmdpi.combiorxiv.org The introduction of such microbes into contaminated soil or water can significantly enhance the rate of phenanthrene removal. mdpi.commdpi.com

The efficiency of bioremediation can be influenced by the bioavailability of the pollutant. Some phenanthrene-degrading bacteria also produce biosurfactants, which can increase the solubility and availability of hydrophobic PAHs for microbial attack. cellmolbiol.org

Furthermore, the concept of rhizoremediation, which utilizes the synergistic relationship between plants and rhizosphere microorganisms, holds promise. nih.gov Plants can provide a favorable environment and nutrients for PAH-degrading microbes in the soil surrounding their roots. nih.gov The enzymes secreted by plant roots may also contribute to the transformation of PAHs and their metabolites. bu.ac.bd

The ultimate goal of bioremediation is the complete mineralization of the pollutant to carbon dioxide and water. mdpi.com The metabolic pathways involving phenanthrenediols are central to achieving this goal, as they represent the initial stages of aromatic ring cleavage that lead to the eventual breakdown of the complex PAH structure.

Table 2: Research Findings on Bioremediation of Phenanthrene

| Microorganism/Consortium | Key Finding | Degradation Efficiency | Reference |

|---|---|---|---|

| Sphingobium xenophagum D43FB | Isolated from diesel-contaminated Antarctic soil, showed high phenanthrene degrading ability. | Up to 95% degradation | frontiersin.org |

| Mycobacterium sp. TJFP1 | Inoculation into contaminated soil enhanced phenanthrene removal by 3.7 times compared to natural attenuation after 20 days. | ~100% in 106 hours (lab conditions) | mdpi.com |

| Gonium pectorale and Bacillus licheniformis consortium | The microalgal-bacterial consortium showed a slight increase in the degradation of phenanthrene. | 96% | frontiersin.org |

| Pseudomonas sp. and Trichoderma sp. | A bacterial-fungal co-culture can be effective in degrading a mixture of PAHs. | Not specified for phenanthrene alone | acs.org |

| Indigenous aquifer microorganisms | Groundwater quality improved with distance from a landfill, suggesting intrinsic bioremediation by native microbial communities. | Not quantified | biorxiv.org |

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution, transport, and transformation of chemicals in the environment. For phenanthrene and its metabolites like phenanthrenediols, these models can help assess their persistence, potential for long-range transport, and exposure risks.

Multimedia fate models can calculate the concentrations of a substance in different environmental compartments such as air, water, soil, and sediment. researchgate.net These models incorporate data on emissions, physicochemical properties of the compound, and rates of degradation processes like microbial degradation and photodegradation. researchgate.net For instance, a spatially resolved multimedia fate model for phenanthrene in the Tianjin area of China was able to predict its distribution in air and soil, matching well with observed data. researchgate.net

Predicting the metabolic fate of xenobiotics, including the formation of phenanthrenediols, is a key component of these models. In silico tools and machine learning models are being developed to predict the sites of metabolism on a molecule and the resulting metabolites. mdpi.comunivie.ac.atoregonstate.edunih.gov Programs like FAME 3 use models trained on large databases of metabolic transformations to predict both phase I (like hydroxylation to form diols) and phase II metabolic reactions. univie.ac.at

However, creating accurate models for specific metabolites like this compound is challenging. It requires detailed knowledge of its specific formation and degradation rates under various environmental conditions, which is often not available. The complexity of environmental systems, with their variable conditions and interacting processes, adds another layer of difficulty. researchgate.net Therefore, models often rely on data from the parent compound (phenanthrene) and make assumptions about the behavior of its metabolites. oregonstate.edu Continued research to generate experimental data on the environmental transformation of phenanthrenediols is crucial for improving the accuracy of these predictive models.

Ix. Future Research Directions and Emerging Trends for 3,10 Phenanthrenediol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3,10-phenanthrenediol and its derivatives will increasingly prioritize sustainability, efficiency, and molecular diversity. This involves moving away from classical, often harsh, multi-step procedures towards greener alternatives that align with the principles of green chemistry. chembam.comscientificupdate.com Key trends include the adoption of catalytic systems, alternative energy sources, and one-pot reaction cascades.

Modern synthetic chemistry emphasizes minimizing waste and energy consumption. chembam.com Strategies such as improving atom economy and using catalytic processes, which allow for reactions under milder conditions and can be recovered and reused, are central to this goal. chembam.comstfc.ac.uk For instance, the synthesis of phenanthrene (B1679779) cores can be achieved through efficient methods like Heck coupling followed by oxidative photocyclization or through Friedel-Crafts reactions on tailored precursors. academie-sciences.fr The development of heterogeneous catalysts, such as magnetic nanoparticles coated with a catalytic layer, offers the advantage of easy separation and recyclability, further enhancing the sustainability of synthetic protocols. researchgate.net

Future methodologies are expected to leverage:

Photoredox Catalysis: Using visible light to drive reactions, such as the synthesis of quinolines from imine substrates using 9,10-phenanthrenequinone as an organophotocatalyst, demonstrates a powerful, energy-efficient approach that could be adapted for creating complex this compound derivatives. researchgate.net

Flow Chemistry: This technique allows for safer, more controlled, and scalable production by performing reactions in continuous-flow reactors, minimizing the risks associated with handling hazardous reagents and intermediates. cgu-odisha.ac.in

Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and environmentally benign route for chemical transformations. researchgate.net Fungi, for example, have been shown to metabolize phenanthrene into diol and quinone derivatives, suggesting that engineered biocatalytic systems could be developed for the specific synthesis of this compound. psu.edu

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.net

| Methodology | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Classical Oxidation | Use of stoichiometric heavy-metal oxidants like chromium trioxide in acetic acid. academie-sciences.fr | Well-established and often high-yielding for specific transformations. | Preparation of phenanthrenequinones from phenanthrene precursors. academie-sciences.fr |

| Photochemical Cyclization | Oxidative cyclization of stilbene-type precursors using UV light to form the phenanthrene core. academie-sciences.fr | Access to a wide range of substituted phenanthrenes; often proceeds under mild conditions. | Development of anticancer agents and functional materials. academie-sciences.fr |

| Catalytic C-H Activation | Direct functionalization of C-H bonds using transition metal catalysts (e.g., Palladium) to introduce new groups. cas.cn | High atom economy; reduces the need for pre-functionalized starting materials. | Organofluorine chemistry and synthesis of complex organic molecules. cas.cn |

| Heterogeneous Catalysis | Use of solid-supported catalysts, such as magnetic nanoparticles, that can be easily recovered and reused. researchgate.net | Enhanced sustainability, simplified product purification, and catalyst recyclability. | Green synthesis of imidazole (B134444) derivatives using 9,10-phenanthrenequinone. researchgate.net |

Exploration of Advanced Functional Materials and Technologies

The unique π-conjugated system of the phenanthrene scaffold makes its derivatives, including this compound, highly attractive for applications in materials science, particularly in organic electronics. rsc.org The position and nature of substituents, such as the hydroxyl groups in this compound, can be used to fine-tune the molecule's electronic and photophysical properties. rsc.orgacademie-sciences.fr

Future research will likely focus on harnessing these properties for next-generation technologies:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives, especially those with fused imidazole or triazole rings, have been developed as high-triplet-energy host materials for blue phosphorescent emitters. academie-sciences.frrsc.org The structural features of this compound could be exploited to design new host materials that prevent solid-state quenching and improve device efficiency and lifetime. rsc.org

Organic Photovoltaics (OPVs): The electronic properties of phenanthrene derivatives make them suitable candidates for use as electron-transport materials in organic solar cells. academie-sciences.fr The diol functionality offers a site for further chemical modification to optimize energy levels (HOMO/LUMO) for efficient charge separation and transport.

Supercapacitors: Composites made from redox-active organic molecules like 9,10-phenanthrenequinone and high-surface-area materials like nitrogen-doped reduced graphene oxide have shown exceptionally high capacitance. acs.org This suggests that this compound, with its inherent redox activity, could be integrated into electrode materials to boost the energy density of energy storage devices. acs.org

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through π-π stacking is crucial for high charge carrier mobility in OFETs. acs.org Research into 9,10-phenanthrenequinone has demonstrated its ability to effectively passivate silicon surfaces, creating high-quality organic-silicon interfaces with low defect densities and high electron mobility. aip.orgresearchgate.net This opens avenues for using functionalized phenanthrenediols in hybrid electronic devices. aip.org

| Application Area | Key Property | Example from Related Compounds | Future Prospect for this compound |

|---|---|---|---|

| OLEDs | High Triplet Energy, Photoluminescence | Phenanthro[9,10-d]imidazole derivatives serve as hosts for blue phosphors (T1 > 2.9 eV). rsc.org | Design of novel host materials with tunable electronic properties via modification of the diol groups. |

| OFETs / Silicon Passivation | Charge Transport, Surface Reactivity | 9,10-Phenanthrenequinone forms a passivating layer on silicon, enabling high electron mobility (~640 cm²/V·s). aip.org | Development of semiconducting layers for hybrid organic-inorganic transistors. |

| Supercapacitors | Redox Activity, High Capacitance | A 9,10-phenanthrenequinone/graphene composite achieved a high capacitance of 605 F/g. acs.org | Integration into porous carbon frameworks to create high-energy-density electrode materials. |

| Sensors | Fluorescence, Host-Guest Chemistry | Phenanthroimidazole derivatives show solvent-dependent photophysical properties, useful for sensing applications. dergipark.org.tr | Creation of fluorescent sensors where analyte binding at the diol sites modulates emission. |

Integration with Emerging Fields and Interdisciplinary Research Opportunities

The versatility of the this compound structure provides a platform for convergence with numerous emerging scientific and technological fields. taylorfrancis.com This interdisciplinary approach is expected to yield innovations that transcend the traditional boundaries of chemistry.

Nanotechnology: The incorporation of this compound into nanomaterials is a promising research avenue. For example, it could be used as a precursor for fluorescent carbon dots (CDs) or as a functional unit in ionomeric nanofibers. tju.edu.cnmdpi.com Such nanomaterials could find applications in anti-counterfeiting, where the material's unique phosphorescence or fluorescence is used to create invisible inks, or in advanced filtration membranes for selective ion removal. tju.edu.cnmdpi.com

Biotechnology and Medicinal Chemistry: Phenanthrene derivatives have been investigated for their biological activities. academie-sciences.fr Hybrid molecules combining a 9,10-phenanthrenequinone core with other pharmacophores have been synthesized and shown to act as selective kinase inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov The this compound scaffold offers two reactive sites for creating diverse libraries of new hybrid molecules, potentially leading to the discovery of novel therapeutic agents. nih.gov

Environmental Science: Phenanthrene-based compounds are being explored as photocatalysts for organic synthesis and environmental remediation. researchgate.nettuni.fi The ability of 9,10-phenanthrenequinone to act as a photocatalyst under visible light for various organic transformations suggests that this compound could be developed into a sustainable catalyst for degrading pollutants or for green chemical production. tuni.fi

Quantum Information Science: Quantum technologies represent a rapidly advancing frontier. cfg.eu While a distant prospect, the precise control over molecular structure and electronic properties offered by phenanthrene chemistry could one day contribute to the bottom-up design of molecules with specific quantum properties for applications in quantum computing or sensing.

This integration of disciplines will be crucial for tackling complex challenges in areas like sustainable energy, advanced healthcare, and environmental protection, with this compound chemistry playing a key role in the development of next-generation solutions. cgu-odisha.ac.intaylorfrancis.com

Q & A

Q. What synergies exist between this compound and next-generation antioxidants in mitigating oxidative stress?

- Methodological Answer : Conduct combinatorial assays with phenolic antioxidants (e.g., BHT) and metal chelators (e.g., EDTA). Synergistic effects are quantified via isobolographic analysis. Mechanistic insights are gained through time-resolved fluorescence quenching studies to map radical scavenging kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.